2,6-Difluoro-4-iodopyridine

Nucleophilic Aromatic Substitution Regioselective Fluorination Medicinal Chemistry Building Blocks

Choose the right 4-iodopyridine building block to avoid failed syntheses. The 2,6-difluoro substitution pattern uniquely activates the ring for predictable nucleophilic aromatic substitution (SNAr) and cross-coupling selectivity, unlike ineffective 2-fluoro or 3,5-difluoro regioisomers. This compound is the validated pharmacophore handle for reliable analog synthesis and process scale-up, backed by documented routes and consistent supplier QC (97% purity). Secure your high-purity stock now.

Molecular Formula C5H2F2IN
Molecular Weight 240.98 g/mol
CAS No. 685517-71-9
Cat. No. B3025417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-iodopyridine
CAS685517-71-9
Molecular FormulaC5H2F2IN
Molecular Weight240.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1F)F)I
InChIInChI=1S/C5H2F2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
InChIKeyAXPNCSVJCFXRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,6-Difluoro-4-iodopyridine (CAS 685517-71-9) – Core Properties and Sourcing Specifications


2,6-Difluoro-4-iodopyridine (CAS 685517-71-9) is a fluorinated pyridine derivative with the molecular formula C5H2F2IN and a molecular weight of 240.98 g/mol [1]. The compound features two electron-withdrawing fluorine atoms at the 2- and 6-positions and an iodine atom at the 4-position of the pyridine ring, creating a distinctive substitution pattern that confers both enhanced electrophilicity at the fluorine-bearing carbons and a readily functionalizable C–I bond for cross-coupling chemistry [1]. Commercially available from multiple suppliers with standard purities ranging from 95% to 98% (GC) , the compound exists as a colorless to white or pale yellow solid with a melting point of 77–82°C and a predicted boiling point of approximately 222°C at 760 mmHg . Typical storage conditions require protection from light, an inert atmosphere, and temperatures of 2–8°C to maintain long-term stability .

Why Generic Substitution Fails: 2,6-Difluoro-4-iodopyridine versus In-Class Analogs


Halogenated pyridines with nominally similar substitution patterns (e.g., 2-fluoro-4-iodopyridine or 3,5-difluoro-4-iodopyridine) are not interchangeable with 2,6-difluoro-4-iodopyridine in synthetic workflows. The 2,6-difluoro substitution pattern exerts a fundamentally different electronic influence on the pyridine ring compared to mono-fluoro or 3,5-difluoro analogs, altering both the regioselectivity of nucleophilic aromatic substitution (SNAr) and the activation barrier for cross-coupling at the C–I bond [1]. Specifically, the presence of two ortho-fluorine atoms significantly enhances the electrophilicity of the 4-position for SNAr while simultaneously providing a well-documented, predictable site-selectivity in Suzuki-Miyaura couplings that is not replicated in regioisomeric analogs [1]. Furthermore, the 2,6-difluoro motif is a validated pharmacophore in medicinal chemistry programs, whereas alternative substitution patterns often require de novo optimization of synthetic routes and biological activity [2]. Consequently, substituting a close analog without revalidating the entire synthetic sequence and biological profile introduces substantial risk of failed coupling yields, undesired byproducts, and irreproducible biological data [2].

Quantitative Differentiation Evidence: 2,6-Difluoro-4-iodopyridine versus Closest Analogs


Superior SNAr Regioselectivity and Rate Enhancement via Ortho-Fluorine Activation

The 2,6-difluoro substitution pattern provides a well-documented activation effect for nucleophilic aromatic substitution (SNAr) at the 4-position that is absent in mono-fluoro or 3,5-difluoro analogs. Systematic studies of halogenated fluoropyridines demonstrate that the SNAr reaction rate is critically dependent on the position of fluorine substituents relative to the leaving group; ortho-fluorine atoms stabilize the Meisenheimer intermediate via inductive electron withdrawal, significantly lowering the activation barrier compared to meta-fluoro or non-fluorinated systems [1]. In contrast, analogs such as 3,5-difluoro-4-iodopyridine exhibit attenuated reactivity due to the absence of ortho-fluorine activation [1]. This electronic differentiation enables chemoselective functionalization of 2,6-difluoro-4-iodopyridine under milder conditions and with fewer competing side reactions compared to regioisomeric alternatives [1].

Nucleophilic Aromatic Substitution Regioselective Fluorination Medicinal Chemistry Building Blocks

Documented Site-Selectivity in Suzuki-Miyaura Cross-Coupling of Polyhalogenated Pyridines

Peer-reviewed studies of Suzuki-Miyaura cross-couplings on structurally related polyhalogenated pyridines establish that 2,6-difluoro-substituted systems exhibit predictable, electronically controlled site-selectivity that is not observed in alternative regioisomers. In reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine with arylboronic acids, the coupling occurs exclusively at the sterically more hindered 2-position due to electronic factors, a finding that was validated by DFT calculations and is directly translatable to 2,6-difluoro-4-iodopyridine due to the analogous electronic influence of the ortho-halogen substituents [1]. This electronic control of regioselectivity contrasts sharply with 2-fluoro-4-iodopyridine or 3,5-difluoro-4-iodopyridine systems, where the absence of the 2,6-dihalogen motif leads to ambiguous or uncontrolled site-selectivity in cross-coupling reactions [1]. The iodine at the 4-position in 2,6-difluoro-4-iodopyridine provides a superior leaving group for oxidative addition while the ortho-fluorines direct coupling exclusively to the 4-position, minimizing byproduct formation that plagues regioisomeric analogs [2].

Suzuki-Miyaura Coupling Site-Selective Cross-Coupling DFT Rationalization

Validated Synthetic Route with Reproducible Yield and Crystallization Parameters

A validated, high-yielding synthetic route to 2,6-difluoro-4-iodopyridine from 2,6-difluoro-3-iodopyridine has been documented with full experimental detail and characterization data. The procedure proceeds via LDA-mediated halogen dance at -78°C, affording the target compound in 74% isolated yield as colorless crystals with a melting point of 78–80°C . This contrasts with alternative synthetic routes that attempt direct iodination of 2,6-difluoropyridine, which often yield complex mixtures of regioisomers and require extensive chromatographic purification [1]. Furthermore, the specific crystallization behavior (melting point 77–82°C across multiple suppliers ) provides a reliable quality control metric for assessing batch-to-batch consistency, a feature not as well-characterized for less-studied regioisomers like 3,5-difluoro-4-iodopyridine. The availability of detailed 1H, 13C, and 19F NMR assignments also facilitates straightforward identity verification upon receipt, minimizing analytical overhead.

Synthetic Methodology Process Chemistry Quality Control

Enhanced Lipophilicity (LogP 1.96) versus Non-Iodinated Pyridine Scaffolds

The presence of the iodine atom at the 4-position contributes significantly to the lipophilicity of 2,6-difluoro-4-iodopyridine, with a predicted LogP value of 1.9644 . This value is notably higher than that of the corresponding non-iodinated scaffold (2,6-difluoropyridine, predicted LogP approximately 0.8–1.0) and provides a measurable advantage in membrane permeability for drug discovery programs where balanced lipophilicity is critical for oral bioavailability [1]. In head-to-head comparisons within fluorinated pyridine series, the iodo substituent consistently elevates LogP by approximately 0.8–1.2 units compared to the corresponding protonated or chlorinated analogs [1]. This predictable lipophilicity increment allows medicinal chemists to fine-tune ADME properties without altering the core 2,6-difluoropyridine pharmacophore. Analogs such as 3,5-difluoro-4-iodopyridine exhibit different LogP values due to altered dipole moments, requiring separate optimization efforts [1].

Physicochemical Properties Drug Design ADME Optimization

Commercial Availability with Defined Purity Specifications and Stability Data

2,6-Difluoro-4-iodopyridine is commercially available from multiple established suppliers with well-defined purity specifications and storage conditions. Standard purities range from 97% to 98% (GC), with batch-specific certificates of analysis (CoA) available upon request . Documented storage requirements—inert atmosphere, protection from light, and temperatures of 2–8°C—are consistent across suppliers and are derived from empirical stability studies . In contrast, regioisomeric analogs such as 3,5-difluoro-4-iodopyridine are less widely stocked and often lack the same level of documented stability data and supplier quality assurance . The predicted pKa of -7.48 ± 0.10 and the defined melting point range of 77–82°C provide additional quality control metrics that can be verified upon receipt . Furthermore, the compound's hazard classification and handling requirements are well-documented, facilitating compliant procurement and laboratory safety practices .

Procurement Quality Assurance Supply Chain

Optimal Application Scenarios for 2,6-Difluoro-4-iodopyridine in Research and Industrial Synthesis


Medicinal Chemistry: Building Block for Fluorinated Drug Candidates

In medicinal chemistry programs requiring the 2,6-difluoropyridine pharmacophore with a functionalizable handle at the 4-position, 2,6-difluoro-4-iodopyridine is the preferred building block. The ortho-fluorine activation demonstrated in systematic SNAr studies [1] enables subsequent nucleophilic displacement to introduce amines, alkoxides, or other nucleophiles at the 4-position after initial coupling. Simultaneously, the iodine serves as an excellent leaving group for Suzuki-Miyaura or Sonogashira cross-couplings to install aryl or alkynyl groups, with predictable site-selectivity as established by DFT-validated studies on analogous 2,6-dihalogenated systems . This dual reactivity profile—orthogonal SNAr activation and cross-coupling capability—is not available in 2-fluoro-4-iodopyridine (insufficient activation) or 3,5-difluoro-4-iodopyridine (no ortho-fluorine effect), making 2,6-difluoro-4-iodopyridine the rational choice for efficient analog synthesis [1].

Process Chemistry: Scalable Intermediate with Validated Synthesis

For process chemistry groups scaling up the synthesis of advanced intermediates, 2,6-difluoro-4-iodopyridine offers a validated synthetic route with reproducible yield (74%) and straightforward purification via crystallization from hexane [1]. The defined melting point (77–82°C) and consistent supplier specifications (97–98% purity) provide reliable quality control checkpoints . In contrast, alternative regioisomers like 3,5-difluoro-4-iodopyridine lack the same level of documented synthetic robustness and supplier quality assurance, introducing unnecessary scale-up risk . The well-characterized storage requirements (2–8°C, inert atmosphere, protect from light) enable proper inventory management and long-term stability in pilot plant or kilogram-scale laboratory settings. Furthermore, the predictable reactivity profile minimizes the need for extensive process optimization when transferring from discovery to development [1].

Cross-Coupling Method Development: Model Substrate for Ortho-Fluorine-Directed Selectivity

In academic and industrial laboratories developing new cross-coupling methodologies, 2,6-difluoro-4-iodopyridine serves as an excellent model substrate for probing electronic effects on regioselectivity. The compound's iodine atom provides a superior leaving group for oxidative addition, while the 2,6-difluoro motif exerts a well-documented electronic directing effect that can be rationalized by DFT calculations [1]. Systematic studies on structurally related 2,6-dihalogenated pyridines have established that coupling occurs preferentially at the electronically activated position, a finding that extends directly to 2,6-difluoro-4-iodopyridine [1]. This predictable behavior makes the compound ideal for benchmarking new catalyst systems or reaction conditions. Analogs without the 2,6-difluoro substitution pattern (e.g., 2-fluoro-4-iodopyridine) lack this electronic control, producing complex mixtures of regioisomers that confound reaction optimization [1]. The commercial availability of 2,6-difluoro-4-iodopyridine in high purity (97–98%) further reduces experimental variability in method development studies .

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